2,5-Diisopropylphenol is an organic compound with the molecular formula . It belongs to the class of aromatic monoterpenoids and is characterized by two isopropyl groups attached to the phenolic ring at the 2 and 5 positions. This compound is noted for its presence in various natural sources, including the plant Thymbra capitata . Its structural configuration contributes to its unique chemical properties and potential applications in various fields.
2,5-Diisopropylphenol finds application as a pharmaceutical secondary standard and certified reference material (CRM) . These standards act as benchmarks for analytical instruments and methods used in pharma release testing and pharmaceutical research . Their high purity and defined characteristics ensure the accuracy and consistency of analysis performed on pharmaceutical products.
While not directly 2,5-diisopropylphenol itself, it is structurally similar to the anesthetic agent propofol (2,6-diisopropylphenol). Research has employed 2,5-diisopropylphenol as a model compound to investigate the photochemical properties of propofol . This research helps understand how light exposure might affect propofol's stability and potential degradation products formed during its storage or administration.
Due to its structural similarity to propofol, 2,5-diisopropylphenol might be involved in propofol metabolism within the human body. However, dedicated research investigating this specific aspect is currently limited. The Human Metabolome Database (HMDB) acknowledges the potential for 2,5-diisopropylphenol to be a metabolite of propofol, but further research is needed to confirm this definitively .
These reactions are influenced by factors such as temperature, catalysts, and the nature of reactants .
Research indicates that 2,5-diisopropylphenol exhibits various biological activities. It has been studied for its potential antioxidant properties and its effects on cellular mechanisms. The compound may interact with biological membranes due to its hydrophobic characteristics, which can influence cell signaling pathways. Its structural similarity to other phenolic compounds suggests potential applications in pharmacology and biochemistry .
The synthesis of 2,5-diisopropylphenol can be achieved through several methods:
2,5-Diisopropylphenol finds applications across various sectors:
Studies on the interactions of 2,5-diisopropylphenol with other biological molecules reveal insights into its behavior in biological systems. The compound's hydrophobicity suggests it may interact favorably with lipid membranes, influencing permeability and transport mechanisms. Understanding these interactions is crucial for evaluating its safety and efficacy in pharmaceutical applications .
Several compounds share structural similarities with 2,5-diisopropylphenol. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,6-Diisopropylphenol | C12H18O | More commonly used as an anesthetic (propofol) |
| 4-Methyl-2,5-diisopropylphenol | C13H20O | Contains a methyl group that alters reactivity |
| 2,4-Diisopropylphenol | C12H18O | Different substitution pattern affecting properties |
| Propofol | C12H18O | A widely used anesthetic derived from similar structures |
Each of these compounds exhibits distinct properties and reactivities due to variations in their molecular structure. This diversity allows for tailored applications in fields ranging from medicine to agriculture.
Phenol alkylation typically proceeds via Friedel-Crafts alkylation or acid-catalyzed electrophilic substitution. In the presence of Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄), isopropyl groups are introduced into the aromatic ring through carbocation intermediates. The mechanism involves:
Neutral vs. Ionic Pathways:
Regioselectivity in diisopropylphenol synthesis is influenced by:
Steric Effects:
Advanced catalytic systems suppress 2,5-DIPP through shape selectivity and acid strength modulation:
Table 1: Solvent Impact on 2,5-DIPP Formation in Friedel-Crafts Alkylation
| Solvent | Dielectric Constant | 2,5-DIPP Yield (%) |
|---|---|---|
| DMF | 36.7 | 4.2 |
| Toluene | 2.4 | 18.5 |
| Hexane | 1.9 | 22.1 |
The chromatographic separation of 2,5-diisopropylphenol from its structural isomers represents a critical analytical challenge requiring sophisticated separation science approaches [7]. The primary isomeric compounds include 2,4-diisopropylphenol, 2,6-diisopropylphenol, and other positional isomers that exhibit similar physicochemical properties but distinct biological activities [8] [6]. The differentiation methodology relies on exploiting subtle differences in molecular interactions with chromatographic stationary phases.
Reversed-phase High Performance Liquid Chromatography employs octadecylsilane stationary phases with acetonitrile-water mobile phase systems to achieve baseline resolution between isomeric compounds [2]. The chromatographic conditions utilize gradient elution programs optimized for maximum resolution, with column temperatures maintained at ambient conditions to ensure reproducible retention characteristics [2]. The separation mechanism depends on differential hydrophobic interactions between the isomeric structures and the stationary phase surface.
Normal-phase chromatographic systems provide alternative separation selectivity for diisopropylphenol isomers, utilizing silica gel stationary phases with polar organic mobile phases [6]. The separation occurs through differential adsorption mechanisms, where slight variations in hydrogen bonding capacity and dipole interactions between isomers result in distinct retention behaviors [6]. Resolution factors exceeding 4.0 between critical isomer pairs demonstrate the effectiveness of normal-phase separation conditions [6].
Table 2: Chromatographic Differentiation Parameters for Structural Isomers
| Isomer Pair | Chromatographic System | Stationary Phase | Mobile Phase | Resolution Factor | Retention Time (min) |
|---|---|---|---|---|---|
| 2,5-Diisopropylphenol vs 2,6-Diisopropylphenol | Reversed-phase HPLC | ODS-2 C18 (250 × 4.6 mm, 5 μm) | Acetonitrile:Water (70:30 v/v) | > 2.0 | 6.63 |
| 2,4-Diisopropylphenol vs 2,5-Diisopropylphenol | Normal-phase HPLC | Silica gel (5 μm) | Anhydrous ethanol:Acetonitrile:Hexane | > 4.0 | 3.0-6.4 (relative) |
| 2,6-Diisopropylphenol vs 2,4-Diisopropylphenol | Gas chromatography | INNOWAX column | Carrier gas: Hydrogen | 1.28 | Temperature dependent |
| Various diisopropylphenol isomers | Comprehensive GC × GC | Two-dimensional separation | Multi-dimensional elution | Excellent separation | Variable |
Gas chromatographic separation of diisopropylphenol isomers utilizes capillary columns with specialized stationary phases optimized for phenolic compound analysis [9]. The INNOWAX column demonstrates particular effectiveness for resolving closely related isomers, with resolution factors of 1.28 achieved between 2,6-diisopropylphenol and 2,7-diisopropylphenol under optimized temperature programming conditions [10]. The separation mechanism involves differential volatility and interaction with the polyethylene glycol stationary phase.
Comprehensive two-dimensional gas chromatography represents an advanced separation technique providing exceptional resolution for complex isomeric mixtures [10]. The technique employs orthogonal separation mechanisms in two dimensions, enabling the resolution of isomers that co-elute in conventional one-dimensional systems [10]. This approach has demonstrated excellent separation results for diisopropylphenol isomers, providing definitive identification and quantification capabilities.
The chromatographic method development process requires systematic optimization of multiple parameters including mobile phase composition, flow rate, column temperature, and detection wavelength [11]. Retention behavior studies reveal that compounds with stronger interaction with the mobile phase elute faster, while those with greater affinity for the stationary phase exhibit longer retention times [11]. The selection of appropriate separation mode depends on the specific physicochemical properties of the target analytes and the required resolution criteria.
2,5-Diisopropylphenol serves as a critical quality control component in anesthetic formulations, functioning as a known impurity standard for propofol-based pharmaceutical products [1] [12]. The compound is officially designated as Propofol European Pharmacopoeia Impurity D, requiring specific analytical monitoring in commercial anesthetic preparations [1] [13]. Quality control protocols mandate the quantitative determination of this impurity to ensure product safety and regulatory compliance [14].
The impurity profiling methodology for anesthetic formulations employs High Performance Liquid Chromatography with ultraviolet detection to identify and quantify 2,5-diisopropylphenol alongside other related substances [6]. The analytical method utilizes reversed-phase chromatographic conditions with gradient elution to achieve baseline separation from the active pharmaceutical ingredient and other potential impurities [6]. Detection limits for individual impurities typically range from 0.02 to 0.05 percent relative to the main component [6].
Regulatory specifications for anesthetic formulations establish stringent limits for 2,5-diisopropylphenol content, typically not exceeding 0.05 percent of the total impurity burden [14] [6]. The European Pharmacopoeia monograph for propofol specifically addresses the analytical requirements for Impurity D determination, including chromatographic conditions, system suitability criteria, and acceptance limits [14]. These specifications ensure that anesthetic products meet pharmaceutical quality standards and maintain consistent therapeutic performance.
Table 3: Quality Control Parameters for Anesthetic Formulations
| Quality Control Parameter | Specification Limit | Test Method | Reference Standard Type | Regulatory Compliance |
|---|---|---|---|---|
| Purity Specification | ≥ 98.0% | HPLC assay | Certified Reference Material | ICH Q2(R1) |
| Related Substances | ≤ 0.3% total | HPLC impurity profile | Propofol impurity standards | European Pharmacopoeia |
| Identification Test | Positive identification | FTIR/Raman spectroscopy | Authenticated reference | USP monograph |
| Water Content | ≤ 1.0% | Karl Fischer titration | Water standard | ICH Q2(R1) |
| Sulfated Ash | ≤ 0.1% | Gravimetric analysis | Inorganic standard | Pharmacopoeial standard |
| Assay Range | 98.0-102.0% | Titration/HPLC | Primary standard | ICH Q2(R1) |
| Impurity Limits | Individual: ≤ 0.05% | HPLC with UV detection | Impurity reference standards | ICH Q3A/Q3B |
The analytical method validation for anesthetic formulation testing encompasses comprehensive assessment of specificity, linearity, accuracy, precision, detection limits, and robustness [15]. Specificity studies demonstrate the method's ability to distinguish 2,5-diisopropylphenol from structurally related compounds and potential degradation products [15]. The validation protocol includes forced degradation studies under various stress conditions to evaluate method stability-indicating properties [2].
System suitability testing forms an integral component of routine quality control analysis, ensuring consistent analytical performance across multiple analytical runs [15]. The system suitability parameters include resolution between critical peak pairs, theoretical plate counts, peak symmetry factors, and relative standard deviation of replicate injections [15]. These parameters must meet predetermined acceptance criteria before sample analysis can proceed, maintaining analytical reliability and data integrity.
The role of 2,5-diisopropylphenol in anesthetic formulation quality control extends beyond simple impurity monitoring to encompass comprehensive pharmaceutical analysis [16]. The compound serves as a marker for manufacturing process control, indicating potential synthesis pathway deviations or purification efficiency variations [17] [18]. This application requires sophisticated analytical methods capable of detecting trace-level concentrations while maintaining high precision and accuracy [3].
The antioxidant properties of 2,5-diisopropylphenol have been extensively characterized through comparative studies with propofol and related phenolic compounds. The compound demonstrates significant free radical scavenging activity, though with reduced potency compared to its structural isomer propofol (2,6-diisopropylphenol).
2,5-Diisopropylphenol primarily functions through hydrogen atom transfer (HAT), the predominant mechanism observed in phenolic antioxidants. Similar to propofol, the compound forms a phenoxyl radical intermediate upon interaction with free radicals, though this radical is less stable than that formed by the 2,6-isomer. The phenolic hydroxyl group acts as the primary reactive site, donating hydrogen atoms to neutralize reactive oxygen species and nitrogen-containing radicals.
The compound exhibits differential scavenging capacity against various radical species. In 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assays, 2,5-diisopropylphenol demonstrates moderate activity with a potency ranking of propofol > 2,5-diisopropylphenol > 2-isopropylphenol > 2,4-diisopropylphenol. This structure-activity relationship highlights the critical importance of isopropyl group positioning for optimal antioxidant function.
The compound shows notable protective effects against membrane lipid peroxidation, though less pronounced than propofol. In phosphatidylcholine liposomal membranes, propofol produces 50% inhibition at 4.0 μM, while 2,5-diisopropylphenol requires higher concentrations to achieve similar protection. The mechanism involves both direct radical scavenging and membrane stabilization through hydrophobic interactions with lipid bilayers.
Comparative studies using peroxynitrite-induced lipid peroxidation demonstrate that while 2,5-diisopropylphenol provides measurable protection, it is less effective than propofol in preventing oxidative damage to unsaturated membrane lipids. This reduced efficacy correlates with the compound's lower membrane fluidity modification capacity compared to the 2,6-isomer.
2,5-Diisopropylphenol functions as a chain-breaking antioxidant, interrupting propagation reactions in lipid peroxidation cascades. However, its stoichiometric factor appears lower than propofol, suggesting reduced efficiency in neutralizing multiple radical species per molecule. The compound's ability to scavenge superoxide anions, hydroxyl radicals, and peroxyl radicals has been demonstrated through various in vitro assays.
The positioning of isopropyl substituents significantly influences antioxidant capacity. The 2,5-substitution pattern provides moderate steric hindrance around the phenolic hydroxyl group, affecting both radical accessibility and phenoxyl radical stability. Electron-donating effects of the isopropyl groups enhance the compound's reducing potential, though less effectively than the symmetrical 2,6-arrangement in propofol.
Comparative analysis reveals that ortho-substitution (as in propofol) provides optimal radical stabilization through intramolecular interactions, while the 2,5-pattern offers intermediate stabilization. The compound's lipophilicity, while promoting membrane interactions, is insufficient to fully compensate for the reduced intrinsic antioxidant potency compared to propofol.
The pharmacodynamic profile of 2,5-diisopropylphenol has been systematically compared with propofol and other structural analogues to elucidate structure-activity relationships and potential therapeutic applications.
2,5-Diisopropylphenol exhibits significantly reduced anesthetic potency compared to propofol, demonstrating the critical importance of precise substitution patterns for central nervous system activity. While propofol produces reliable general anesthesia at clinically relevant concentrations, 2,5-diisopropylphenol shows only weak hypnotic effects even at elevated doses.
The compound's reduced anesthetic activity correlates with altered pharmacokinetic properties, including different tissue distribution patterns and potentially modified metabolism compared to propofol. This differential activity profile suggests that the 2,5-substitution pattern may confer selectivity for specific pharmacological targets while reducing overall central nervous system depression.
Comparative studies indicate that 2,5-diisopropylphenol produces less pronounced cardiovascular depression than propofol. The compound demonstrates reduced negative inotropic effects on cardiac contractility and less significant impact on vascular smooth muscle tone. This improved cardiovascular safety profile may be attributed to differential modulation of ion channels and reduced interference with calcium homeostasis.
Respiratory depression, a significant concern with propofol administration, appears attenuated with 2,5-diisopropylphenol. The compound shows less inhibition of respiratory drive centers and reduced suppression of hypoxic ventilatory responses compared to equi-anesthetic doses of propofol.
The pharmacokinetic behavior of 2,5-diisopropylphenol differs notably from propofol, with implications for clinical utility. The compound demonstrates altered protein binding characteristics, potentially affecting free drug concentrations and therapeutic indices. Distribution kinetics suggest different tissue penetration patterns, particularly regarding central nervous system access.
Metabolic pathways for 2,5-diisopropylphenol likely involve hepatic conjugation reactions similar to propofol, though potentially with different enzyme specificities and clearance rates. These pharmacokinetic differences contribute to the compound's distinct pharmacodynamic profile and may influence dosing requirements and duration of action.
Among propofol analogues studied by Trapani and colleagues, compound 4 (likely referencing 2,5-diisopropylphenol or a closely related derivative) showed a particularly interesting pharmacological profile. This compound demonstrated much greater efficacy at potentiating gamma-aminobutyric acid-elicited chloride currents compared to propofol, while showing much lower efficacy at producing direct channel activation.
This unique profile suggests that 2,5-diisopropylphenol and related compounds may possess pharmacological properties more similar to anxiolytic and anticonvulsant drugs rather than general anesthetics. Such selectivity could represent a therapeutic advantage for specific clinical applications where gamma-aminobutyric acid potentiation without profound anesthesia is desired.
The comparative analysis of halogenated propofol analogues reveals additional structure-activity insights. Compounds with para-positioned halogen substituents generally show higher potency at inhibiting [35S]TBPS binding, while maintaining differential profiles for direct versus modulatory effects on gamma-aminobutyric acid receptors.
The interaction of 2,5-diisopropylphenol with gamma-aminobutyric acid type A receptors represents a fundamental aspect of its pharmacological profile, distinct from but related to propofol's mechanism of action.
2,5-Diisopropylphenol demonstrates measurable affinity for gamma-aminobutyric acid type A receptors, though with reduced potency compared to propofol. The compound functions as an allosteric modulator, binding to sites distinct from the orthosteric gamma-aminobutyric acid binding domain. These allosteric sites are located primarily at the interface between receptor subunits within the transmembrane domain.
Studies utilizing [35S]tert-butylbicyclophosphorothionate ([35S]TBPS) binding displacement assays reveal that 2,5-diisopropylphenol can effectively compete for binding sites, indicating significant receptor affinity. However, the inhibition concentration values are consistently higher than those observed for propofol, suggesting weaker receptor interactions.
The compound's effects on gamma-aminobutyric acid-mediated chloride currents demonstrate complex modulatory properties. 2,5-Diisopropylphenol enhances gamma-aminobutyric acid-evoked currents in a concentration-dependent manner, though with reduced maximum efficacy compared to propofol. The enhancement involves prolongation of channel open states and increased frequency of channel opening events.
Electrophysiological studies using patch-clamp techniques on recombinant human gamma-aminobutyric acid type A receptors reveal that 2,5-diisopropylphenol produces biphasic dose-response curves. At lower concentrations, the compound primarily enhances gamma-aminobutyric acid responses, while higher concentrations may produce direct channel activation, albeit with reduced efficacy compared to propofol.
The compound exhibits differential selectivity for gamma-aminobutyric acid type A receptor subtypes, potentially conferring therapeutic advantages. Studies suggest preferential activity at receptors containing β2 or β3 subunits over β1-containing receptors, similar to propofol but with distinct potency profiles.
Alpha subunit composition significantly influences 2,5-diisopropylphenol's modulatory effects. Receptors containing α1 subunits show robust responses to the compound, while α6-containing receptors demonstrate enhanced sensitivity. This selectivity pattern differs from propofol and may contribute to the compound's unique pharmacological profile.
The molecular basis for 2,5-diisopropylphenol's effects involves specific amino acid residues within the transmembrane domains of gamma-aminobutyric acid type A receptor subunits. Key residues including βM283, βM286, and βY143 appear critical for compound binding and functional modulation. The altered substitution pattern in 2,5-diisopropylphenol likely affects the precise molecular contacts with these residues, explaining the distinct pharmacological properties.
Calcium mobilization studies indicate that 2,5-diisopropylphenol influences intracellular signaling cascades associated with gamma-aminobutyric acid type A receptor activation. The compound affects downstream phosphorylation events, including extracellular signal-regulated kinase and protein kinase pathways, though with different kinetics and magnitude compared to propofol.
The unique modulation profile of 2,5-diisopropylphenol suggests potential therapeutic applications distinct from general anesthesia. The compound's preferential enhancement of gamma-aminobutyric acid responses without profound direct activation may be advantageous for anxiolytic or anticonvulsant applications. This profile could provide therapeutic benefits with reduced risk of respiratory depression and cardiovascular complications associated with deeper anesthetic states.
The compound's effects on tonic versus phasic gamma-aminobutyric acid signaling require further investigation, as differential modulation of these pathways could influence seizure susceptibility, anxiety responses, and cognitive function. Understanding these mechanisms will be crucial for potential therapeutic development and safety assessment.
Irritant